molecular formula C10H17N3O2 B3043619 [1-(1H-Imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester CAS No. 887344-33-4

[1-(1H-Imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B3043619
CAS No.: 887344-33-4
M. Wt: 211.26 g/mol
InChI Key: CMYFEAWQLOVLPN-UHFFFAOYSA-N
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Description

[1-(1H-Imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is often used in organic synthesis and has various applications in pharmaceuticals and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1H-Imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester typically involves the reaction of imidazole derivatives with tert-butyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Imidazole derivative+tert-butyl chloroformate[1-(1H-Imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester+HCl\text{Imidazole derivative} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Imidazole derivative+tert-butyl chloroformate→[1-(1H-Imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester+HCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.

    Reduction: It can also be reduced to form reduced derivatives, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products:

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(1H-Imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of imidazole-containing biomolecules.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is valued for its versatility and reactivity in various chemical processes.

Mechanism of Action

The mechanism of action of [1-(1H-Imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and form hydrogen bonds with amino acid residues in proteins, influencing their activity and function. This compound can modulate enzymatic reactions and receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

    Imidazole: The parent compound, which serves as the core structure for [1-(1H-Imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester.

    Histidine: An amino acid containing an imidazole ring, involved in various biological processes.

    Metronidazole: An antibiotic and antiprotozoal medication containing an imidazole ring.

Uniqueness: this compound is unique due to its specific substitution pattern and functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

tert-butyl N-[1-(1H-imidazol-2-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-7(8-11-5-6-12-8)13-9(14)15-10(2,3)4/h5-7H,1-4H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYFEAWQLOVLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001159046
Record name Carbamic acid, [1-(1H-imidazol-2-yl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887344-33-4
Record name Carbamic acid, [1-(1H-imidazol-2-yl)ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887344-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [1-(1H-imidazol-2-yl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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